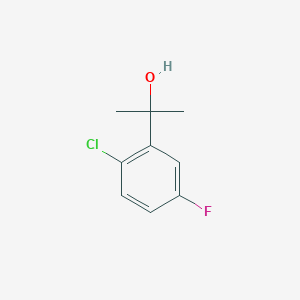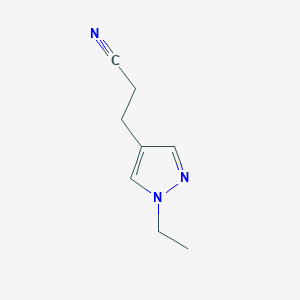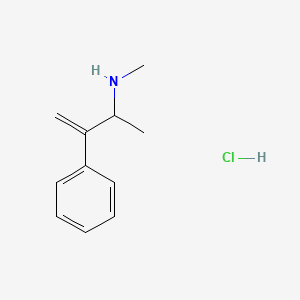
(R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst to ensure the selective formation of the ®-enantiomer. The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The methoxy groups and the chiral center play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.
2,4-Dimethoxyphenethylamine: A related compound with a similar structure but different functional groups.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
XNLFQEYMRQGUGF-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


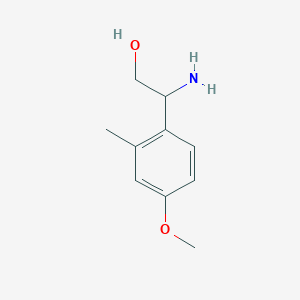
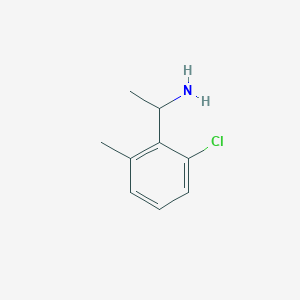
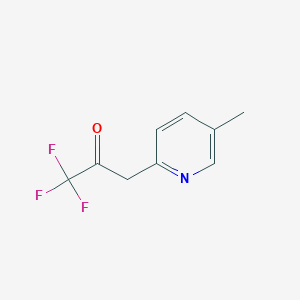

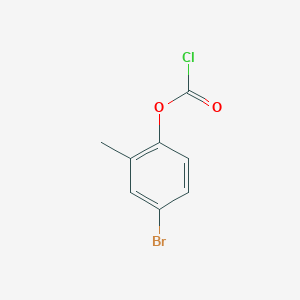
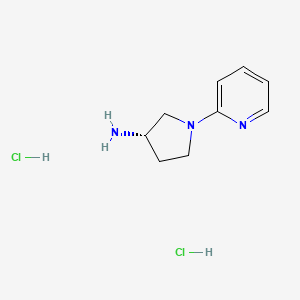
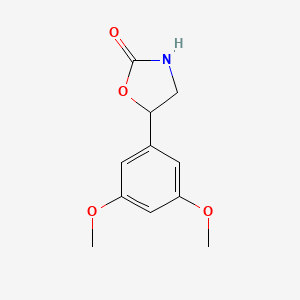
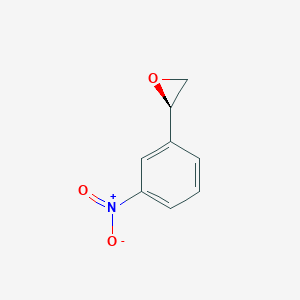
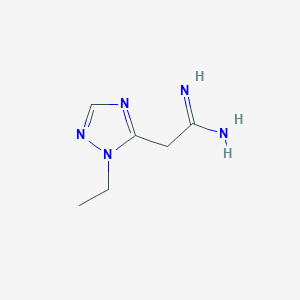
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

